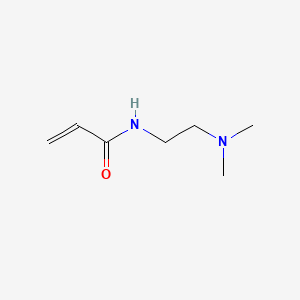

N-(2-(Dimethylamino)ethyl)acrylamide

Description

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQKICIMIPUDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69684-12-4 | |

| Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69684-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70239022 | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-76-8 | |

| Record name | N-[2-(Dimethylamino)ethyl]acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N,N-Dimethylamino)ethyl acrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(dimethylamino)ethyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZB64P4DCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) for Advanced Polymer Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-(Dimethylamino)ethyl)acrylamide, commonly abbreviated as DMAEAA, is a functional monomer of significant interest to researchers in materials science, drug delivery, and biotechnology. Its structure, featuring a tertiary amine group and a reactive acrylamide moiety, imparts a unique "smart" or stimuli-responsive behavior to the polymers derived from it. These polymers can undergo reversible changes in their physical properties—most notably solubility—in response to shifts in environmental pH. This characteristic makes poly(DMAEAA) and its copolymers exceptional candidates for a variety of advanced applications, including targeted drug and gene delivery systems, injectable hydrogels, and intelligent coatings.[1]

This guide provides a comprehensive overview of the core physicochemical properties of DMAEAA, outlines authoritative protocols for its characterization, and explains the causal relationships between its molecular structure and functional behavior. It is intended to serve as a foundational resource for scientists and engineers working to harness the potential of this versatile monomer.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of the DMAEAA monomer is the first step in its successful application. These properties dictate its handling, reactivity, and the baseline characteristics of the resulting polymers.

| Property | Value | Source(s) |

| CAS Number | 925-76-8 | [2][3][4] |

| Molecular Formula | C₇H₁₄N₂O | [4][5] |

| Molecular Weight | 142.20 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Synonyms | N-[2-(Dimethylamino)ethyl]-2-propenamide | [2][4][7] |

| Solubility | Soluble in water and various organic solvents | [5] |

DMAEAA's solubility in a wide range of solvents makes it highly versatile for various polymerization techniques and formulation processes.[5] The monomer is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[2][7]

Section 2: The Cornerstone of Functionality: pH-Responsiveness

The most critical feature of DMAEAA is the tertiary amine group, which acts as a weak base. This group can exist in a protonated (cationic) or deprotonated (neutral) state depending on the pH of the aqueous environment. This equilibrium is the fundamental mechanism behind the pH-responsiveness of its corresponding polymers.

-

At Low pH (pH < pKa): The dimethylamino group is protonated (-N⁺H(CH₃)₂), rendering the polymer chain polycationic. The electrostatic repulsion between these positive charges and their strong interaction with water molecules leads to chain extension and high water solubility.

-

At High pH (pH > pKa): The amine group is deprotonated (-N(CH₃)₂), neutralizing the polymer chain. The loss of charge reduces hydration and allows intra- and intermolecular hydrophobic interactions to dominate, causing the polymer to collapse and often precipitate from the solution.

This transition is visually represented below:

Caption: pH-dependent protonation equilibrium of the DMAEAA side chain.

The Significance of pKa

The acid dissociation constant (pKa) is the pH at which 50% of the amine groups are protonated. It is the pivotal parameter defining the pH range where the polymer's properties will change. It is crucial to distinguish between the pKa of the monomer and that of the corresponding polymer, poly(DMAEAA). The pKa of the polymer is often lower than that of the free monomer due to the electrostatic effect of neighboring charged groups on the polymer chain, which makes it more difficult to protonate subsequent amine groups. While the pKa of the analogous monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) is reported to be around 7.5, the pKa of its polymer (PDMAEMA) is also in a similar range, making it highly relevant for physiological applications.[8][9]

Section 3: Polymerization and Reactivity

The acrylamide group of DMAEAA is readily polymerizable using various free-radical polymerization techniques. The choice of method is critical as it dictates the architecture, molecular weight, and dispersity of the final polymer, which in turn influences its macroscopic properties.

Common polymerization methods include:

-

Conventional Free-Radical Polymerization: Initiated by thermal or redox initiators (e.g., AIBN, KPS). This method is robust and straightforward but offers limited control over polymer architecture and molecular weight distribution.[9]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).[10][11] RAFT is often preferred for creating well-defined materials for high-performance applications like drug delivery.[10][11]

-

Atom Transfer Radical Polymerization (ATRP): Another controlled polymerization method. However, studies have shown that ATRP of acrylamide-based monomers can be challenging due to the potential for the copper catalyst to complex with the amide group, which can interfere with the polymerization control.[12]

Caption: Generalized workflow for the free-radical polymerization of DMAEAA.

Section 4: Experimental Protocols for Characterization

To ensure functionality and batch-to-batch consistency, rigorous characterization of poly(DMAEAA) is essential. The following are standard, self-validating protocols for determining its key physicochemical properties.

Protocol 4.1: Determination of pKa by Potentiometric Titration

This method directly measures the pH change of a polymer solution as it is neutralized, allowing for the precise determination of the pKa.

Principle: A solution of the polymer in its protonated form (dissolved in acidic water) is titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the amine groups have been neutralized.[13]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known mass of dry poly(DMAEAA) (e.g., 50-100 mg) in a specific volume of deionized water (e.g., 50 mL).

-

Acidification: While stirring, add a standardized strong acid (e.g., 0.1 M HCl) dropwise until the pH is well below the expected pKa (e.g., pH 3-4) to ensure all amine groups are fully protonated.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the calibrated pH electrode and a magnetic stir bar into the polymer solution.

-

Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

-

Data Recording: After each increment, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[13] Continue until the pH curve plateaus in the high pH region (e.g., pH 11-12).

-

Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative, dpH/dV). The pKa is the pH value at exactly half of this equivalence volume.[13]

Protocol 4.2: Assessment of pH-Dependent Solubility by Turbidimetry

This protocol quantifies the phase transition of the polymer from soluble to insoluble as a function of pH.

Principle: The turbidity of a dilute polymer solution is measured using a UV-Vis spectrophotometer. As the polymer transitions from a soluble (clear) to an insoluble (cloudy) state, the solution scatters light, leading to an increase in absorbance (or a decrease in transmittance). The pH at which a sharp increase in turbidity occurs is known as the cloud point or phase transition pH.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of poly(DMAEAA) (e.g., 0.5-1.0 mg/mL). Acidify the solution slightly (e.g., to pH 5) to ensure complete dissolution.

-

Instrument Setup: Set a UV-Vis spectrophotometer to a wavelength in the visible range (e.g., 500 nm), where the polymer itself does not absorb light.

-

pH Adjustment: Place the solution in a cuvette with a small magnetic stir bar. Place it in the spectrophotometer.

-

Measurement: Record the initial absorbance. Add small increments of a dilute base (e.g., 0.1 M NaOH) to the cuvette, stirring gently to mix.

-

Data Recording: After each addition, measure and record both the pH of the solution and its absorbance.

-

Data Analysis: Plot absorbance (or % Transmittance) versus pH. The phase transition pH is typically defined as the pH at which the absorbance reaches 50% of its maximum value, corresponding to the inflection point of the curve.

Caption: Relationship between pH, polymer charge, and observed solubility.

Section 5: Safety and Handling

As a reactive chemical, DMAEAA requires careful handling to ensure laboratory safety.

-

Hazards: The monomer is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][6][7][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Wash skin thoroughly after handling.[2]

-

Storage: Store in a cool, dark place, typically refrigerated and under an inert atmosphere to prevent premature polymerization. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.[2][7]

Conclusion

N-(2-(Dimethylamino)ethyl)acrylamide is a powerful building block for creating advanced, stimuli-responsive materials. Its well-defined physicochemical properties, particularly its sharp pH-dependent solubility transition, are the key to its utility. By understanding the fundamental principles of its protonation behavior and employing robust polymerization and characterization techniques, researchers can precisely engineer polymers for targeted applications in medicine, biotechnology, and beyond. This guide serves as a technical foundation for such endeavors, enabling the logical design and validation of novel DMAEAA-based systems.

References

-

NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

-

Benoit, D. S., et al. (2017). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B, 5(2), 236-247. Available at: [Link]

-

CAS. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. CAS Common Chemistry. Retrieved March 20, 2026, from [Link]

- Nguyen, T. T. H., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. Journal of Science Technology and Food, 21(2), 22-30.

-

PubChem. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

-

El-Sayed, A., et al. (2021). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available at: [Link]

-

Horev, B., et al. (2017). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B, 5, 236-247. Available at: [Link]

- Neugebauer, D., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(8), 2598–2603.

- Brazel, C. S., & Peppas, N. A. (2002). Preparation and Characterization of pH-Responsive Poly(methacrylic acid-g-ethylene glycol) Nanospheres. Macromolecules, 35(10), 3872-3880.

- Pourjavadi, A., & Mahdavinia, G. R. (2007). Synthesis and Characterization of a pH‐ and Ionic Strength‐Responsive Hydrogel. Journal of Applied Polymer Science, 107(1), 389-396.

- Ros, M., et al. (2023). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response.

-

El-Sayed, A., et al. (2021). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Available at: [Link]

- Ujčić, M., et al. (2022). Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate)

-

KJ Chemicals Corporation. (n.d.). N-Isopropyl acrylamide(NIPAM ® ). Retrieved March 20, 2026, from [Link]

-

ResearchGate. (n.d.). 2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5. Retrieved March 20, 2026, from [Link]

- Rusu, A. G., et al. (2019). COMPARATIVE STUDIES REGARDING THE IMPACT OF THE SYNTHESIS POSSIBILITIES ON THE PHYSICO-CHEMICAL PROPERTIES OF POLY(N,N-DIMETHYLAMINOETHYL METHACRYLATE). Revue Roumaine de Chimie, 64(5), 399-408.

-

KJ Chemicals Corporation. (n.d.). DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). Retrieved March 20, 2026, from [Link]

- Georgieva, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Polymers, 14(23), 5220.

Sources

- 1. polysciences.com [polysciences.com]

- 2. N-[2-(Dimethylamino)ethyl]acrylamide | 925-76-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nextsds.com [nextsds.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS 925-76-8: N-[2-(Dimethylamino)ethyl]acrylamide [cymitquimica.com]

- 6. N-[2-(Dimethylamino)ethyl]acrylamide | C7H14N2O | CID 70218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-[2-(Dimethylamino)ethyl]acrylamide | 925-76-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-[2-(Dimethylamino)ethyl]acrylamide (stabilized with MEHQ), 5G | Labscoop [labscoop.com]

N-(2-(Dimethylamino)ethyl)acrylamide CAS number 925-76-8

An In-depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide (CAS 925-76-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm), a functional monomer of significant interest in the development of advanced "smart" polymers. Intended for researchers, chemists, and drug development professionals, this document delves into the synthesis, properties, polymerization behavior, and critical applications of DMAEAm, grounding its utility in fundamental chemical principles and field-proven methodologies.

Introduction: The Versatility of a Functional Monomer

N-(2-(Dimethylamino)ethyl)acrylamide, identified by CAS Number 925-76-8, is an organic compound featuring a polymerizable acrylamide group and a pendant tertiary amine.[1][2] This unique bifunctional architecture is the cornerstone of its utility. The vinyl group provides a reactive handle for polymerization, while the dimethylamino group imparts a crucial pH-responsive character, allowing polymers incorporating this monomer to exhibit dynamic changes in solubility and conformation in response to environmental pH shifts.[1][3] This "smart" or "stimuli-responsive" behavior has positioned DMAEAm and its corresponding polymers as invaluable tools in fields ranging from controlled drug delivery to advanced coatings and water treatment.[4][5]

Synthesis and Purification

The synthesis of high-purity DMAEAm is critical for achieving well-defined polymers with predictable properties. A common laboratory-scale synthesis involves the elimination of methanol from a precursor molecule under heat and vacuum.

Representative Synthesis Protocol

A reported synthesis involves the following steps:

-

Reactant Setup: 174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide is combined with 1.5 g of sodium hydroxide in a reaction vessel suitable for high-vacuum distillation.[6]

-

Elimination Reaction: The mixture is heated to a temperature range of 90°C to 110°C under a high vacuum.[6]

-

Methanol Removal: Over approximately 30 minutes, methanol is eliminated from the precursor, which can be observed by vigorous foaming.[6]

-

Distillation and Purification: The temperature is subsequently increased, and the product, N-(2-(Dimethylamino)ethyl)acrylamide, is distilled off as a colorless oil. A typical yield is around 60% of the theoretical yield.[6]

Causality in Synthesis: The use of sodium hydroxide acts as a catalyst for the elimination reaction. The high vacuum and elevated temperature are necessary to drive the reaction forward by removing the methanol byproduct, according to Le Chatelier's principle. For polymer applications, it is crucial to purify the monomer via vacuum distillation to remove any non-volatile impurities and the catalyst. The purified monomer is often stabilized with an inhibitor like 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization during storage.[1]

Physicochemical Properties

The physical and chemical properties of DMAEAm dictate its handling, reactivity, and the characteristics of the resulting polymers.

| Property | Value | Source(s) |

| CAS Number | 925-76-8 | [1][2][7] |

| Molecular Formula | C₇H₁₄N₂O | [1][2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 85°-90° C at 0.1 mmHg | [6] |

| Solubility | Soluble in water and various organic solvents | [1] |

| IUPAC Name | N-[2-(dimethylamino)ethyl]prop-2-enamide | [2] |

Polymerization and Stimuli-Responsive Behavior

DMAEAm is a versatile monomer that can be polymerized using various techniques to create homopolymers or incorporated into copolymers and terpolymers.[3] The resulting polymers, often denoted as P(DMAEAm), are of primary interest due to their pH- and sometimes thermo-responsive properties.

The Mechanism of pH-Responsiveness

The core of DMAEAm's functionality lies in the tertiary amine group. In acidic conditions (low pH), the lone pair of electrons on the nitrogen atom accepts a proton, forming a cationic ammonium salt. This charge renders the polymer segments hydrophilic, leading to chain extension and dissolution in aqueous media. Conversely, in basic conditions (high pH), the amine is deprotonated and neutral. This removes the charge, making the polymer more hydrophobic, which can lead to chain collapse, aggregation, or precipitation. This reversible transition is the foundation of its use in "smart" systems.

Caption: pH-driven conformational change of a P(DMAEAm) polymer chain.

Controlled Radical Polymerization: The Path to Precision

While DMAEAm can undergo conventional free-radical polymerization, this method offers limited control over polymer chain length, architecture, and dispersity. For advanced applications like drug delivery, precise control is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize well-defined P(DMAEAm)-based polymers.[8][9]

Trustworthiness through Control: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This is critical because the biological response, drug loading capacity, and release kinetics are all highly dependent on the polymer's size and uniformity. A well-controlled synthesis ensures reproducibility and predictable performance, which are non-negotiable in biomedical applications.

Experimental Protocol: RAFT Polymerization of DMAEAm

The following is a representative protocol for synthesizing a P(DMAEAm) homopolymer via RAFT polymerization.

-

Monomer Preparation: DMAEAm monomer is passed through a column of basic alumina to remove the inhibitor.

-

Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the DMAEAm monomer, a suitable RAFT chain transfer agent (CTA) (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN).[9] The precise ratio of monomer:CTA:initiator is calculated beforehand to target a specific molecular weight.

-

Solvent Addition: An appropriate anhydrous solvent (e.g., 1,4-dioxane or DMF) is added to dissolve the reagents.

-

Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.

-

Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at a specified temperature (e.g., 60-70°C) to initiate the reaction. The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Precipitation: The reaction is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum to a constant weight.

Applications in Drug Development and Biotechnology

The unique properties of P(DMAEAm) make it a highly attractive material for various biomedical applications.

pH-Responsive Drug Delivery

The ability of P(DMAEAm)-based systems to remain stable at physiological pH (~7.4) and undergo a conformational change in acidic environments is exploited for targeted drug delivery.[4] For instance, nanoparticles or hydrogels formulated with P(DMAEAm) can be designed to release a therapeutic payload preferentially in the acidic microenvironment of a tumor or within the low-pH endosomes of a cell after uptake.[10][11][12]

Caption: Workflow for pH-targeted drug delivery using a P(DMAEAm) carrier.

Gene Delivery

When protonated, the cationic nature of P(DMAEAm) allows it to form electrostatic complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA and siRNA. This property is foundational for its use as a non-viral gene delivery vector. The polymer can protect the genetic material from degradation in the bloodstream and facilitate its entry into cells.

Hydrogels and Tissue Engineering

DMAEAm is used to create hydrogels that can swell or shrink in response to pH changes.[1] This behavior is valuable for creating sensors, actuators, and scaffolds for tissue engineering where dynamic changes in the material's properties are desired.

Safety and Handling

N-(2-(Dimethylamino)ethyl)acrylamide and its related acrylate/methacrylate analogs are reactive chemicals that must be handled with appropriate care.

-

Acute Toxicity: The compound is classified as harmful if swallowed.[2][13] The related acrylate monomer is listed as toxic in contact with skin and fatal if inhaled.[5][14]

-

Irritation and Corrosion: It may cause skin and respiratory irritation.[1] The acrylate version is known to cause severe skin burns and eye damage.[5][14]

-

Sensitization: May cause an allergic skin reaction.[5]

Self-Validating Safety Protocol: Given the hazards, a self-validating safety system is essential.

-

Engineering Controls: Always handle the monomer in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For procedures that could generate aerosols, consider respiratory protection.

-

Storage: Store the monomer in a tightly sealed container, often in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and spontaneous polymerization.[15] Ensure the presence of a polymerization inhibitor for long-term storage.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to institutional and local regulations.

Conclusion

N-(2-(Dimethylamino)ethyl)acrylamide is more than just a chemical; it is a fundamental building block for a new generation of intelligent materials. Its inherent pH-responsiveness, conferred by the dimethylamino group, combined with the versatility of acrylamide chemistry, provides a powerful platform for innovation. For scientists and researchers, a thorough understanding of its synthesis, polymerization control, and physicochemical properties is the key to unlocking its full potential in designing sophisticated systems for drug delivery, diagnostics, and beyond.

References

-

PrepChem. (n.d.). Synthesis of N-(2-dimethylaminoethyl)acrylamide. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2026). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization. ACS Applied Polymer Materials. Retrieved from [Link]

-

ACS Publications. (2015). A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. ACS Publications. Retrieved from [Link]

-

NextSDS. (n.d.). N-[2-(dimethylamino)ethyl]acrylamide — Chemical Substance Information. NextSDS. Retrieved from [Link]

-

ACS Publications. (n.d.). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-[2-(Dimethylamino)ethyl]acrylamide. CAS. Retrieved from [Link]

-

MDPI. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Gels. Retrieved from [Link]

-

PubMed. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. PubMed. Retrieved from [Link]

-

PubMed. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. PubMed. Retrieved from [Link]

Sources

- 1. CAS 925-76-8: N-[2-(Dimethylamino)ethyl]acrylamide [cymitquimica.com]

- 2. N-[2-(Dimethylamino)ethyl]acrylamide | C7H14N2O | CID 70218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polysciences.com [polysciences.com]

- 5. arkema.com [arkema.com]

- 6. prepchem.com [prepchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium | MDPI [mdpi.com]

- 11. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nextsds.com [nextsds.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

literature review on N-(2-(Dimethylamino)ethyl)acrylamide polymers

An In-Depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide Polymers: Synthesis, Stimuli-Responsive Properties, and Biomedical Applications

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) has emerged as a pivotal monomer in the design of "smart" polymers with significant potential in the biomedical field. The resulting polymers, poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm), exhibit dual-responsiveness to both pH and temperature, a characteristic that makes them highly attractive for a range of applications, most notably in targeted drug delivery systems. This technical guide provides a comprehensive overview of PDMAEAm and its copolymers, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis and characterization of these polymers, explore the fundamental mechanisms behind their stimuli-responsive behavior, and discuss their applications in creating sophisticated drug carriers such as nanoparticles and hydrogels. This guide aims to serve as a foundational resource, bridging fundamental polymer chemistry with practical applications in the pharmaceutical and biomedical sciences.

Introduction to N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) Polymers

"Smart" or stimuli-responsive polymers are a class of materials that undergo significant and reversible changes in their physical and/or chemical properties in response to small changes in their external environment. These stimuli can include temperature, pH, light, ionic strength, and magnetic or electric fields. Among the various stimuli-responsive polymers, those that respond to physiological cues like pH and temperature are of particular interest for biomedical applications.

Poly(N-(2-(Dimethylamino)ethyl)acrylamide) (PDMAEAm) is a prominent member of this class, distinguished by its dual sensitivity to both pH and temperature. The presence of the tertiary amine group in the DMAEAm monomer imparts a pH-responsive character, while the poly(acrylamide) backbone contributes to its temperature-sensitive nature. This dual responsiveness allows for the fine-tuning of the polymer's properties, making it an excellent candidate for the development of intelligent drug delivery systems that can release their therapeutic payload at specific sites within the body, such as in the acidic microenvironment of a tumor.

This guide will provide a detailed exploration of DMAEAm-based polymers, covering their synthesis, physicochemical properties, and their burgeoning role in advanced drug delivery and other biomedical applications.

Synthesis and Characterization of PDMAEAm

The synthesis of well-defined PDMAEAm is crucial for its application in the biomedical field, as the polymer's molecular weight and architecture significantly influence its properties and in vivo behavior. Both conventional free radical polymerization and controlled/living radical polymerization (CRP) techniques are employed for this purpose.

Synthesis Methodologies

Free Radical Polymerization: This is a common and straightforward method for synthesizing PDMAEAm.[1] It typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to initiate the polymerization of the DMAEAm monomer in a suitable solvent.[2][3]

Controlled/Living Radical Polymerization (CRP): To achieve better control over the molecular weight, polydispersity, and architecture of the resulting polymers, CRP techniques are often preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for the controlled synthesis of PDMAEAm and its copolymers.[4][5][6] RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is highly desirable for biomedical applications.[4]

Experimental Protocol: Synthesis of PDMAEAm via RAFT Polymerization

This protocol describes a typical procedure for the synthesis of PDMAEAm using RAFT polymerization.

Materials:

-

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm) monomer

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., 1,4-dioxane or a tert-butanol/dimethylacetamide mixture)[4][7]

-

Anhydrous nitrogen or argon

-

Precipitation solvent (e.g., cold n-hexane)[4]

Procedure:

-

Monomer and Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the DMAEAm monomer, RAFT agent, and AIBN in the chosen solvent.[4] The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

-

Degassing: Degas the solution by purging with anhydrous nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[7]

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time. The reaction time will influence the final monomer conversion and molecular weight.[4]

-

Termination: To quench the polymerization, rapidly cool the flask in an ice-water bath.[4]

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold n-hexane.[4]

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at room temperature until a constant weight is achieved.

Physicochemical Characterization

A thorough characterization of the synthesized PDMAEAm is essential to understand its structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[4][8]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[4][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, confirming the successful polymerization.[8] Key peaks include the C=O stretching of the amide group and C-N stretching of the tertiary amine.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.[8]

| Characterization Technique | Information Obtained | Typical Observations for PDMAEAm |

| ¹H NMR | Chemical structure, monomer conversion | Disappearance of vinyl proton peaks of the monomer, appearance of broad polymer backbone signals.[8] |

| GPC/SEC | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | PDI values close to 1.1-1.3 for controlled polymerizations.[4] |

| FTIR | Functional groups | Characteristic peaks for amide C=O and tertiary amine C-N bonds.[8] |

| DSC | Glass transition temperature (Tg) | Provides information about the amorphous nature of the polymer. |

| TGA | Thermal stability | Determines the decomposition temperature of the polymer.[8] |

Stimuli-Responsive Properties of PDMAEAm

The most compelling feature of PDMAEAm is its dual responsiveness to pH and temperature, which is a direct consequence of its chemical structure.

pH-Responsiveness

The tertiary amine groups in the side chains of PDMAEAm are responsible for its pH-sensitive behavior. At low pH (below its pKa), these amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to adopt an extended, hydrophilic conformation, making it soluble in water.[9] As the pH increases above the pKa, the amine groups are deprotonated, reducing the electrostatic repulsion.[9] This allows the polymer chains to collapse into a more compact, hydrophobic state, which can lead to aggregation or a phase transition. The pKa of PDMAEAm is typically in the physiological range, making it highly suitable for biomedical applications.[10]

Thermo-Responsiveness

PDMAEAm also exhibits a Lower Critical Solution Temperature (LCST), a characteristic of many poly(N-substituted acrylamide)s.[4] Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the amide groups and water molecules. As the temperature is raised above the LCST, these hydrogen bonds are disrupted, and polymer-polymer interactions become more favorable. This leads to the dehydration and collapse of the polymer chains, resulting in a phase separation from the aqueous solution. The LCST of PDMAEMA can be tuned by altering the molecular weight, polymer concentration, and ionic strength of the solution.[10][11]

The interplay between pH and temperature provides a powerful tool for controlling the behavior of PDMAEAm. For instance, at a pH below its pKa, the protonated polymer is highly hydrophilic, and its LCST is typically shifted to higher temperatures or may disappear altogether. Conversely, at a pH above its pKa, the deprotonated polymer is more hydrophobic, leading to a decrease in its LCST.[10]

Diagram: Mechanism of pH and Temperature Responsiveness of PDMAEAm

Caption: Dual stimuli-responsive behavior of PDMAEAm.

Biomedical Applications: Focus on Drug Delivery

The unique dual-responsive nature of PDMAEAm makes it an exemplary candidate for the design of intelligent drug delivery systems. These systems can be engineered to release their therapeutic cargo in response to the specific pH and temperature conditions found in diseased tissues, such as tumors.

PDMAEAm-Based Nanoparticles

PDMAEAm can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. These nanoparticles can be prepared by various methods, including self-assembly of amphiphilic block copolymers containing a PDMAEAm block, or by nanoprecipitation. The drug is encapsulated within the hydrophobic core of the nanoparticles, protecting it from degradation in the bloodstream and reducing systemic side effects.

Upon reaching the target site, such as a tumor, the acidic microenvironment (pH 6.5-7.2) can trigger the protonation of the PDMAEAm chains. This leads to the swelling or disassembly of the nanoparticles, facilitating the release of the encapsulated drug.[12] If the local temperature is also elevated, as is often the case in tumors or through externally applied hyperthermia, the thermo-responsive nature of the polymer can further enhance drug release.[1]

Experimental Protocol: Formulation of Drug-Loaded PDMAEAm Nanoparticles

This protocol outlines a general procedure for preparing drug-loaded nanoparticles using a PDMAEAm-based block copolymer.

Materials:

-

Amphiphilic block copolymer (e.g., PDMAEAm-b-poly(lactic-co-glycolic acid))

-

Hydrophobic drug

-

Organic solvent (e.g., acetone, acetonitrile)

-

Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Polymer and Drug Dissolution: Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent.

-

Nanoprecipitation: Slowly add the organic solution dropwise to a vigorously stirring aqueous buffer solution. The hydrophobic block will collapse to form the core of the nanoparticle, encapsulating the drug, while the hydrophilic PDMAEAm block will form the corona.

-

Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

-

Purification: Purify the nanoparticles by dialysis against the aqueous buffer to remove any remaining free drug and organic solvent.

-

Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading content and encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

PDMAEAm-Based Hydrogels

PDMAEAm can also be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[13][14] These hydrogels can be designed to be injectable and to undergo a sol-gel transition in response to physiological temperature, allowing for in situ formation of a drug depot.[15]

The swelling and deswelling of PDMAEAm hydrogels are governed by the same pH and temperature-responsive mechanisms as the linear polymer.[10] This allows for the controlled release of encapsulated drugs. For example, a drug-loaded hydrogel can be injected in its sol state and will form a gel at body temperature. The release of the drug from the hydrogel matrix can then be modulated by the local pH.[16]

Biocompatibility and Future Perspectives

For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit an adverse immune response or toxicity.[17] The biocompatibility of PDMAEAm has been investigated in several studies. While some studies have shown that cationic polymers can exhibit some level of cytotoxicity, the biocompatibility of PDMAEAm can be improved by copolymerization with hydrophilic and biocompatible monomers like poly(ethylene glycol) (PEG) or by optimizing the molecular weight and charge density.[18][19] Further in-depth in vivo studies are necessary to fully establish the safety profile of PDMAEAm-based systems for clinical applications.

The versatility of PDMAEAm continues to drive research into new and innovative applications. Beyond drug delivery, these polymers are being explored for use in gene delivery, tissue engineering, and as smart coatings for medical devices.[18][20] The ability to precisely tune their responsiveness to multiple stimuli opens up exciting possibilities for the development of next-generation biomaterials that can interact with biological systems in a highly controlled and predictable manner.

Diagram: PDMAEAm in Drug Delivery

Caption: Schematic of PDMAEAm nanoparticle drug delivery.

Conclusion

N-(2-(Dimethylamino)ethyl)acrylamide polymers represent a highly promising class of stimuli-responsive materials with significant potential to revolutionize drug delivery and other biomedical technologies. Their unique dual sensitivity to pH and temperature, coupled with the tunability of their properties through controlled polymerization techniques, allows for the rational design of sophisticated systems that can respond to specific physiological cues. While challenges related to biocompatibility and large-scale manufacturing remain, ongoing research is continuously advancing our understanding and application of these remarkable polymers. This guide has provided a comprehensive overview of the synthesis, properties, and applications of PDMAEAm, with the aim of inspiring and informing future innovations in this exciting field.

References

-

Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. ResearchGate. Available from: [Link]

-

Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach. PMC. Available from: [Link]

-

Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors. PubMed. Available from: [Link]

-

PH-responsive swelling behavior, elasticity and molecular characteristics of poly(N,N-dimethylaminoethyl methacrylate) gels at various initial monomer concentrations. ResearchGate. Available from: [Link]

-

Temperature sensitive polymers based on 2-(dimethyl maleinimido)-N-ethyl-acrylamide: Copolymers with N-isopropylacrylamide. ResearchGate. Available from: [Link]

-

Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system. PMC. Available from: [Link]

-

A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI. Available from: [Link]

-

pH-responsive behavior of (a) P(DMAEMA-co-OEGMA)_1) and (b)... ResearchGate. Available from: [Link]

-

Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization: Balancing the Charge Content and Biological Response. ACS Publications. Available from: [Link]

-

A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. ACS Publications. Available from: [Link]

-

RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. PubMed. Available from: [Link]

-

Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. PMC. Available from: [Link]

-

In situ forming hydrogels based on polyethylene glycol itaconate for tissue engineering application. IOPscience. Available from: [Link]

-

Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. Available from: [Link]

-

Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic nanogels with salmon sperm DNA. PubMed. Available from: [Link]

-

Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release. ResearchGate. Available from: [Link]

-

Thermo- and pH-Responsive Antimicrobial Hydrogels from Poly(2-(dimethylamino)ethyl methacrylate) and Cationic-Modified Chitosan for Sustained Papain Release. PMC. Available from: [Link]

-

Thermo-and pH-Responsive Behavior of Poly(N-isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Universitas Indonesia Research Portal. Available from: [Link]

-

pH responsive behavior of PDMAEMA above and below pKa, characterized... ResearchGate. Available from: [Link]

-

pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. Available from: [Link]

-

Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. MDPI. Available from: [Link]

-

Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization. ResearchGate. Available from: [Link]

-

pH/Temperature-Responsive Polymer Composed of Poly((N,N-dimethylamino)ethyl methacrylate-co-ethylacrylamide). ACS Publications. Available from: [Link]

-

Polymeric Nanoparticles for Drug Delivery. PMC. Available from: [Link]

-

Full article: Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cationic nanogels with salmon sperm DNA. Taylor & Francis Online. Available from: [Link]

-

Self-crosslinking poly(acrylamide-co-dimethylaminoethyl methacrylate) hydrogel with antibacterial property constructed via controlling the tertiary amine methylene radical formation as a potential tissue compensator in radiotherapy. ResearchGate. Available from: [Link]_

-

Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. MDPI. Available from: [Link]

-

Synthesis, swelling and drug-release behaviour of a poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) hydrogel. PubMed. Available from: [Link]

-

Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. Available from: [Link]

-

Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. PMC. Available from: [Link]

-

Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence. PMC. Available from: [Link]

-

Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. Available from: [Link]

-

Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing. Available from: [Link]

-

Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers for multipurpose antibacterial applications. RSC Publishing. Available from: [Link]

-

Radiation synthesis of poly[(dimethylaminoethyl methacrylate)-co-(ethyleneglycol dimethacrylate)] hydrogels and its application as a carrier for anticancer delivery. ResearchGate. Available from: [Link]

-

Biocompatibility Reports. Dymax. Available from: [Link]

-

A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. PMC. Available from: [Link]

-

AB222. Comparison of biocompatibility between PDMS and PMMA as packaging materials for the intravesical implantable device. PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchmgt.monash.edu [researchmgt.monash.edu]

- 13. Thermo- and pH-Responsive Antimicrobial Hydrogels from Poly(2-(dimethylamino)ethyl methacrylate) and Cationic-Modified Chitosan for Sustained Papain Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 18. Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-(Dimethylamino)ethyl)acrylamide for Advanced Research and Pharmaceutical Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the monomer N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm). We will delve into its fundamental chemical properties, synthesis considerations, and its versatile applications, particularly in the realm of stimuli-responsive polymers for advanced therapeutic systems.

Core Molecular and Physical Properties

N-(2-(Dimethylamino)ethyl)acrylamide is a key monomer in the synthesis of functional polymers due to its unique combination of a polymerizable acrylamide group and a pH-sensitive tertiary amine. This structure is fundamental to its utility in creating "smart" materials that can respond to environmental cues.

Table 1: Key Properties of N-(2-(Dimethylamino)ethyl)acrylamide

| Property | Value | Source(s) |

| Molecular Formula | C7H14N2O | [1][2][3][4] |

| Molecular Weight | 142.20 g/mol | [1][2][3][4] |

| IUPAC Name | N-[2-(dimethylamino)ethyl]prop-2-enamide | [1] |

| CAS Registry Number | 925-76-8 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

The Chemistry of Responsiveness: Synthesis and Polymerization

The primary utility of DMAEAm lies in its ability to be polymerized into macromolecules that exhibit pH- and sometimes thermo-responsive behavior. The tertiary amine group in the side chain has a pKa that allows it to be protonated or deprotonated in response to changes in environmental pH.

Causality of pH-Responsiveness: In acidic environments, the dimethylamino group becomes protonated (-N+(CH₃)₂H), leading to electrostatic repulsion between adjacent monomer units along the polymer chain. This repulsion causes the polymer to uncoil and swell, increasing its hydrodynamic volume. Conversely, in basic or neutral conditions, the amine group is deprotonated, reducing repulsion and causing the polymer to collapse. This reversible transition is the cornerstone of its application in triggered drug release systems.

Polymerization Strategies

DMAEAm is readily polymerized using free-radical polymerization techniques. For applications demanding precise control over molecular weight, architecture, and polydispersity—critical factors in drug delivery—controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. The choice of polymerization technique directly impacts the final properties and performance of the resulting polymer. For instance, RAFT polymerization allows for the synthesis of well-defined block copolymers, where a DMAEAm block can be combined with other functional blocks (e.g., a temperature-responsive block like poly(N-isopropylacrylamide)) to create dual-stimuli responsive materials.[5][6]

Diagram 1: Polymerization of DMAEAm

Caption: Workflow for the synthesis of Poly(DMAEAm).

Applications in Drug Development and Biotechnology

The unique properties of DMAEAm-based polymers make them highly valuable in several advanced applications.

-

pH-Responsive Drug Delivery: Polymers containing DMAEAm can be designed to release encapsulated therapeutic agents in response to the specific pH of a target physiological environment, such as the acidic microenvironment of a tumor or the changing pH within an endosome.[7][8]

-

Gene Delivery: The cationic nature of protonated Poly(DMAEAm) allows it to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA. This facilitates cellular uptake and protects the genetic cargo from degradation.

-

Smart Hydrogels: When cross-linked, Poly(DMAEAm) forms hydrogels that can swell or shrink dramatically in response to pH changes.[8] This property is exploited in creating sensors, actuators, and self-regulating drug delivery devices.[7]

-

Dual-Responsive Systems: Copolymers of DMAEAm with monomers like N-isopropylacrylamide (NIPAAm) yield materials that are responsive to both pH and temperature.[5] These dual-responsive systems offer more sophisticated control over material properties and release kinetics.[5]

Experimental Protocol: Synthesis and Characterization of a pH-Responsive Polymer

This section provides a representative protocol for the synthesis of a DMAEAm-based polymer and its subsequent characterization. This protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous characterization.

Materials and Equipment

-

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAm), stabilized

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., Dioxane, DMF)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Freeze-dryer (Lyophilizer)

-

NMR Spectrometer

-

FTIR Spectrometer

-

Dynamic Light Scattering (DLS) instrument

Step-by-Step Synthesis Protocol (Free Radical Polymerization)

-

Monomer Purification: Pass DMAEAm through a column of basic alumina to remove the inhibitor (e.g., MEHQ).

-

Reaction Setup: In a Schlenk flask, dissolve the purified DMAEAm monomer and AIBN initiator in the anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Place the sealed flask in an oil bath pre-heated to the appropriate temperature (e.g., 60-70 °C for AIBN) and allow the reaction to proceed for a specified time (e.g., 12-24 hours).

-

Purification: Precipitate the resulting polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether). Recover the polymer by filtration.

-

Dialysis: Re-dissolve the polymer in deionized water and dialyze against fresh deionized water for 2-3 days to remove unreacted monomer and oligomers.

-

Lyophilization: Freeze-dry the purified polymer solution to obtain a fluffy, white solid.

Diagram 2: Synthesis and Purification Workflow

Caption: Experimental workflow for polymer synthesis and purification.

Structural and Functional Characterization

-

¹H NMR Spectroscopy: Confirm successful polymerization by the disappearance of vinyl proton signals (typically 5.5-6.5 ppm) from the monomer and the appearance of broad peaks corresponding to the polymer backbone.

-

FTIR Spectroscopy: Verify the chemical structure by identifying characteristic peaks, such as the amide C=O stretch (~1640 cm⁻¹) and C-N stretches.

-

Dynamic Light Scattering (DLS): To validate the pH-responsive nature, measure the hydrodynamic diameter of the polymer in aqueous solutions at different pH values (e.g., pH 5.0 and pH 8.0). A significant increase in size at the lower pH confirms the intended stimuli-responsive behavior.

Safety and Handling

N-(2-(Dimethylamino)ethyl)acrylamide is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and disposal information.[9]

References

-

ResearchGate. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. Available from: [Link]

-

PubChem. N-[2-(Dimethylamino)ethyl]acrylamide. Available from: [Link]

-

CAS Common Chemistry. N-[2-(Dimethylamino)ethyl]acrylamide. Available from: [Link]

-

PubChemLite. N-(2-(dimethylamino)ethyl)acrylamide (C7H14N2O). Available from: [Link]

-

ACS Publications. Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization. Available from: [Link]

-

PMC. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Available from: [Link]

-

PMC. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Available from: [Link]

-

PubMed. Development of thermosensitive poly(n-isopropylacrylamide-co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release. Available from: [Link]

-

RSC Publishing. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Available from: [Link]

Sources

- 1. N-[2-(Dimethylamino)ethyl]acrylamide | C7H14N2O | CID 70218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 925-76-8: N-[2-(Dimethylamino)ethyl]acrylamide [cymitquimica.com]

- 3. 925-76-8|N-(2-(Dimethylamino)ethyl)acrylamide|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Development of thermosensitive poly(n-isopropylacrylamide-co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. polysciences.com [polysciences.com]

- 9. chemicalbook.com [chemicalbook.com]

solubility of N-(2-(Dimethylamino)ethyl)acrylamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-(Dimethylamino)ethyl)acrylamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA) is a versatile functional monomer critical to the synthesis of advanced polymers for applications ranging from hydrogels in drug delivery to flocculants in water treatment.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for researchers and process chemists to control polymerization kinetics, design purification strategies, and formulate end-use products. This guide provides a comprehensive analysis of the physicochemical properties governing DMAEAA's solubility, offers a predicted solubility profile based on molecular structure, and details a robust experimental protocol for its quantitative determination.

Introduction: The Critical Role of Solvent Selection

The choice of solvent is a foundational decision in any chemical process involving N-(2-(Dimethylamino)ethyl)acrylamide. It directly impacts reaction rates, monomer stability, and the properties of the resulting polymer. For professionals in drug development and materials science, a precise understanding of DMAEAA solubility enables:

-

Optimization of Polymerization: Ensuring a homogeneous reaction medium for consistent polymer chain growth and predictable molecular weight distributions.

-

Process Efficiency: Designing effective extraction, precipitation, and purification workflows.

-

Formulation Development: Creating stable, uniform solutions for coatings, adhesives, and biomedical hydrogels.[3]

This document serves as a practical guide, blending theoretical principles with a validated experimental framework to empower researchers in their application of this important cationic monomer.

Physicochemical Properties and Predicted Solubility Profile

The solubility of DMAEAA is dictated by its molecular structure, which features a combination of polar and ionizable functional groups.

-

Acrylamide Group: The amide moiety is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Tertiary Amine: The dimethylamino group is a strong hydrogen bond acceptor and imparts basic properties to the molecule.[1]

-

Ethyl Linker: A short, flexible hydrocarbon chain that contributes a degree of nonpolar character.

These features suggest that DMAEAA will exhibit favorable solubility in polar solvents. The calculated XLogP3 value of 0.2 further indicates a high degree of hydrophilicity.[4] While comprehensive quantitative data is not widely published, we can predict a solubility profile based on these characteristics and data from analogous structures like N,N-dimethylacrylamide and N-isopropylacrylamide.[5][6]

Table 1: Physicochemical Properties of N-(2-(Dimethylamino)ethyl)acrylamide

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | [7] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 97 °C @ 0.3 Torr | [7] |

| Calculated XLogP3 | 0.2 | [4] |

Table 2: Predicted Qualitative Solubility of DMAEAA in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Strong hydrogen bonding interactions with the amide and amine groups. DMAEAA is known to be soluble in water.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High / Miscible | Strong dipole-dipole interactions. DMSO is a powerful solvent for a wide array of organic materials, including polymers.[8] Acrylamide itself is highly soluble in acetone.[9] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | THF and dioxane can act as hydrogen bond acceptors, facilitating dissolution. Polymerization of related monomers is often conducted in these solvents.[10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity is sufficient to dissolve DMAEAA, though less effectively than highly polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily nonpolar interactions. The related N,N-dimethylacrylamide shows solubility in toluene and benzene.[5] |

| Nonpolar Alkanes | n-Hexane, Heptane | Very Low / Insoluble | Lack of favorable interactions. Van der Waals forces are insufficient to overcome the strong intermolecular forces within DMAEAA. Unsubstituted acrylamide is minimally soluble in heptane.[9] |

Experimental Protocol: Quantitative Determination of Solubility

The absence of extensive published data necessitates a reliable experimental method to determine the precise solubility of DMAEAA in a solvent of interest. The isothermal shake-flask method is a gold-standard technique that is both accurate and reproducible.[11]

Principle of the Method

The method involves creating a saturated solution of the solute (DMAEAA) in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is equal to its solubility. The concentration is then accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

Caption: Workflow for the shake-flask solubility determination of DMAEAA.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAA), >98% purity

-

Organic solvents, HPLC grade or equivalent

-

Screw-cap glass vials (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Benchtop centrifuge

-

Syringes and 0.2 µm syringe filters (ensure compatibility with the solvent)

-

HPLC system with UV detector

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

To a series of screw-capped vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of DMAEAA to each vial. The presence of undissolved solid after equilibration is the primary indicator of saturation and is a critical self-validating step.[11]

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibrium Establishment:

-

Place the vials in a constant temperature shaker bath, set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow coarse particles to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is crucial to separate the saturated liquid phase from the solid phase without altering the equilibrium. Temperature must be maintained to prevent precipitation or further dissolution.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 µm syringe filter directly into a clean vial. This removes any fine particulates that could interfere with the analysis.

-

-

Quantification by HPLC-UV:

-

Rationale: HPLC is a highly sensitive and specific method for quantifying acrylamide monomers in solution.[12][13]

-

Calibration: Prepare a series of standard solutions of DMAEAA of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the UV detector against concentration.

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system.

-

Record the peak area corresponding to DMAEAA.

-

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01M potassium phosphate, pH adjusted). The exact ratio should be optimized for good peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at ~210 nm.[12]

-

Injection Volume: 10 µL.

-

-

-

Calculation:

-